N-(4-Chlorobenzyl)-3-fluorobenzylamine
CAS No.: 1042577-19-4
Cat. No.: VC8365650
Molecular Formula: C14H13ClFN
Molecular Weight: 249.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1042577-19-4 |
|---|---|
| Molecular Formula | C14H13ClFN |
| Molecular Weight | 249.71 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-N-[(3-fluorophenyl)methyl]methanamine |
| Standard InChI | InChI=1S/C14H13ClFN/c15-13-6-4-11(5-7-13)9-17-10-12-2-1-3-14(16)8-12/h1-8,17H,9-10H2 |
| Standard InChI Key | AHACGNKYKJBOSR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)CNCC2=CC=C(C=C2)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)F)CNCC2=CC=C(C=C2)Cl |
Introduction
N-(4-Chlorobenzyl)-3-fluorobenzylamine is an organic compound categorized as a benzylamine derivative. This compound features a benzylamine backbone substituted with a 4-chlorophenyl group and a 3-fluorophenyl group. Its molecular structure combines halogenated aromatic rings, which are often associated with enhanced chemical stability and biological activity.
Synthesis Pathways
The synthesis of N-(4-Chlorobenzyl)-3-fluorobenzylamine typically involves:
-
Starting Materials:
-
4-Chlorobenzyl chloride
-
3-Fluorobenzylamine
-
-
Reaction Mechanism:
-
A nucleophilic substitution reaction where the amine group of 3-fluorobenzylamine reacts with the benzyl chloride derivative in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
-
-
Conditions:
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
-
Temperature: Controlled heating to facilitate the reaction.
-
Applications and Potential Uses
N-(4-Chlorobenzyl)-3-fluorobenzylamine is primarily studied for its potential in medicinal chemistry due to its structural resemblance to pharmacologically active compounds.
-
Pharmacological Potential:
-
The compound may serve as a precursor or intermediate in the synthesis of drugs targeting central nervous system disorders or antimicrobial agents.
-
-
Chemical Research:
-
Its halogenated structure makes it useful in studying halogen bonding and molecular docking in drug design.
-
Toxicity and Safety Profile
-
Acute toxicity may arise from interactions with cellular amine receptors.
-
Prolonged exposure could lead to metabolic accumulation due to the stability of halogenated aromatic rings.
Analytical Characterization
The identification and purity assessment of N-(4-Chlorobenzyl)-3-fluorobenzylamine can be conducted using advanced spectroscopic techniques:
-
NMR Spectroscopy: To confirm the chemical shifts corresponding to aromatic protons and functional groups.
-
Mass Spectrometry (MS): For molecular weight determination.
-
Infrared Spectroscopy (IR): To identify characteristic amine (-NH) and halogen (-Cl, -F) vibrations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume